molecular formula C28H19NO6 B133604 (4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate CAS No. 148832-03-5

(4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate

Cat. No.: B133604
CAS No.: 148832-03-5
M. Wt: 449.5 g/mol
InChI Key: TUYUIMSYAMQPGO-UHFFFAOYSA-N
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Description

(4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate is a chemical compound with the molecular formula C28H19NO5 and a molecular weight of 449.45 g/mol . This compound is known for its complex structure, which includes a benzoyl group, a nitrophenyl group, and a fluorenyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-benzoyl-2-nitrophenol with 2-(9H-fluoren-9-yl)acetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

(4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, where nucleophiles such as amines or thiols can replace the nitro group, forming new derivatives. Common reagents and conditions used in these reactions vary depending on the desired product.

Scientific Research Applications

(4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to reduced cellular damage. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate can be compared with similar compounds such as:

Properties

IUPAC Name

(4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19NO5/c30-27(17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24)34-26-15-14-19(16-25(26)29(32)33)28(31)18-8-2-1-3-9-18/h1-16,24H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLILHAMEQQAVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC(=O)CC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933489
Record name 4-Benzoyl-2-nitrophenyl (9H-fluoren-9-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148832-03-5
Record name 4-Benzoyloxy-2-nitrophenyl 9-fluorene acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148832035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzoyl-2-nitrophenyl (9H-fluoren-9-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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